Cas no 107761-42-2 (β-Amyloid (1-42), human TFA)

β-Amyloid (1-42), human TFA, is a synthetic peptide corresponding to residues 1–42 of the human amyloid-beta protein, trifluoroacetate (TFA) salt form. This peptide is widely used in neuroscience research, particularly in studies investigating Alzheimer’s disease pathogenesis, as it aggregates to form amyloid plaques, a hallmark of the condition. The product is characterized by high purity (>95%) and rigorous quality control, ensuring reproducibility in experimental applications such as cytotoxicity assays, fibril formation studies, and neuroinflammation models. Its solubility in aqueous or organic buffers facilitates in vitro and in vivo research. The TFA salt form enhances stability and handling, making it a reliable tool for mechanistic and therapeutic investigations.
β-Amyloid (1-42), human TFA structure
β-Amyloid (1-42), human TFA structure
Product Name:β-Amyloid (1-42), human TFA
CAS No:107761-42-2
MF:C203H311N55O60S
MW:4514.0389854908
MDL:MFCD00163049
CID:62697
Update Time:2025-10-30

β-Amyloid (1-42), human TFA Chemical and Physical Properties

Names and Identifiers

    • beta-Amyloid (1-42) human
    • L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-alpha-glutamyl-L-alpha-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine
    • Amyloid β Protein Fragment 1-42
    • Amyloid β-Protein (1-42)
    • Amyloid beta-Protein (Human, 1-42)
    • Amyloid β-Peptide (1-42) (human)
    • Amyloid β-Protein (1-42) (HFIP-treated)
    • Bate-Amyloid(1-42)human
    • BETA-AMYLOID PEPTIDE(1-42)
    • DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
    • TB500
    • β-Amyloid Peptide (1-42), rat
    • Amyloid Beta-Peptide (1-42) (human)
    • Amyloid?
    • A-Peptide (1-42) (human)
    • Bate-Amyloid(1-42)
    • 2-Amyloid(1-42) Human
    • (1-42) (human)
    • Beta-AMyloid(1-42)TB500
    • AMyloid b-Protein (1-42)
    • AB42, betaamyloid peptide
    • AMyloid (1-42) huMan peptide
    • Amyloidb-Peptide(1-42)(human)
    • β-Amyloid (1-42), human TFA
    • Amyloid β Protein Fragment 1-42, TFA
    • (1-42) (human)
    • Amyloid βH-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
    • REF DUPL: H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
    • Beta-Amyloid (1-42), sodium salt
    • Amyloid β-Peptide (1-42) (human) TFA
    • Soy peptide
    • Amyloid|A-Peptide (1-42) (human)
    • MDL: MFCD00163049
    • Inchi: 1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,117?,118?,119?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1
    • InChI Key: XPESWQNHKICWDY-QYFPAAMGSA-N
    • SMILES: C(O)(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(O)=O)N

Computed Properties

  • Exact Mass: 4511.27000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 59
  • Hydrogen Bond Acceptor Count: 68
  • Heavy Atom Count: 319
  • Rotatable Bond Count: 151
  • Complexity: 11400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 21
  • Undefined Atom Stereocenter Count : 21
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 1001
  • XLogP3: nothing

Experimental Properties

  • Color/Form: solid
  • Solubility: Soluble in ammonium hydroxide, pH >9. Also soluble in DMSO.
  • PSA: 1840.49000
  • LogP: 1.35150
  • Solubility: Insoluble in water

β-Amyloid (1-42), human TFA Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 24/25
  • Storage Condition:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

β-Amyloid (1-42), human TFA Customs Data

  • HS CODE:29332900

β-Amyloid (1-42), human TFA Pricemore >>

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β-Amyloid (1-42), human TFA Suppliers

Amadis Chemical Company Limited
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(CAS:107761-42-2)β-Amyloid (1-42), human TFA
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Purity:99%
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Price ($):370.0/1028.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:107761-42-2)Soy Peptide Powder
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:107761-42-2)soy peptide
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β-Amyloid (1-42), human TFA Related Literature

Additional information on β-Amyloid (1-42), human TFA

Introduction to β-Amyloid (1-42), human TFA (CAS No. 107761-42-2)

β-Amyloid (1-42), human TFA (CAS No. 107761-42-2) is a significant peptide in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). This 42-amino acid peptide is a major component of the amyloid plaques found in the brains of AD patients. The peptide is derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase enzymes. Understanding the structure, function, and aggregation properties of β-Amyloid (1-42), human TFA is crucial for developing therapeutic strategies to combat AD.

The chemical structure of β-Amyloid (1-42), human TFA consists of a sequence of 42 amino acids, with the sequence being: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA. The presence of the trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it a preferred choice for research purposes. The peptide's tendency to aggregate into fibrils and oligomers is a key factor in its pathogenicity, as these aggregates are believed to disrupt cellular function and contribute to neurodegeneration.

Recent studies have shed light on the mechanisms by which β-Amyloid (1-42), human TFA contributes to AD pathology. One notable finding is the role of oligomeric forms of the peptide in synaptic dysfunction. Research has shown that soluble oligomers, rather than fibrils, are more toxic to neurons and can impair synaptic plasticity, leading to cognitive decline. This has led to a shift in focus from targeting amyloid plaques to targeting soluble oligomers in therapeutic development.

In addition to its direct neurotoxic effects, β-Amyloid (1-42), human TFA has been implicated in various secondary pathological processes. For instance, it can induce oxidative stress and inflammation, both of which exacerbate neuronal damage. Oxidative stress leads to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Inflammation, on the other hand, involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines that further contribute to neurodegeneration.

The development of therapeutic strategies targeting β-Amyloid (1-42), human TFA has been an active area of research. One approach involves the use of small molecules that can inhibit the aggregation of the peptide or destabilize existing aggregates. Another approach is the use of antibodies that can bind to specific epitopes on the peptide and prevent its aggregation or clear existing aggregates. Clinical trials have shown promising results with some of these therapies, although challenges remain in terms of efficacy and safety.

Beyond pharmacological interventions, lifestyle factors such as diet and exercise have also been shown to influence the progression of AD. Studies have demonstrated that a diet rich in antioxidants and anti-inflammatory compounds can reduce oxidative stress and inflammation, thereby slowing down the accumulation of β-Amyloid (1-42), human TFA. Regular physical activity has also been associated with improved cognitive function and reduced risk of AD.

In conclusion, β-Amyloid (1-42), human TFA remains a central focus in Alzheimer's disease research due to its critical role in disease pathology. Advances in understanding its structure, function, and aggregation properties have paved the way for novel therapeutic approaches. Continued research is essential to fully unravel the complexities of AD and develop effective treatments that can improve the lives of millions affected by this devastating disease.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:107761-42-2)β-Amyloid (1-42), human TFA
A938986
Purity:99%/99%
Quantity:1mg/5mg
Price ($):370.0/1028.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:107761-42-2)Soy Peptide Powder
sfd4545
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email